molecular formula C18H19N5O B2704090 N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide CAS No. 1291853-90-1

N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide

Cat. No. B2704090
CAS RN: 1291853-90-1
M. Wt: 321.384
InChI Key: RNDYZJSYWCGPDU-UHFFFAOYSA-N
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Description

N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide, also known as BDMT, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of triazolidine derivatives and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Antihypertensive Activity

Thiazolidine derivatives, including N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide, have been investigated for their potential as antihypertensive agents. Docking studies suggest that these compounds may interact with the angiotensin II AT1 receptor, which plays a crucial role in regulating blood pressure . However, it’s essential to note that the biological results showed only moderate or no activity, emphasizing the need for further optimization.

Antioxidant Activity

Thiazolidine derivatives, including N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide, may exhibit antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases. Further studies are needed to assess the compound’s antioxidant capacity.

properties

IUPAC Name

N-benzyl-5-(3,4-dimethylanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-12-8-9-15(10-13(12)2)20-17-16(21-23-22-17)18(24)19-11-14-6-4-3-5-7-14/h3-10,16-17,20-23H,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYLMDALOSFDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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